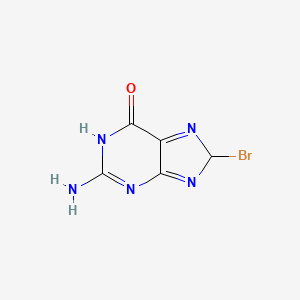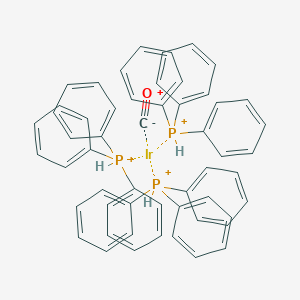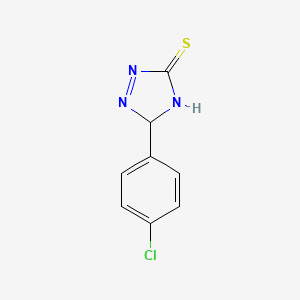![molecular formula C12H16ClN3O2 B12350701 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine CAS No. 1431968-04-5](/img/structure/B12350701.png)
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
3-[(4-methoxybenzyl)oxy]-1-propanol: This compound shares the methoxybenzyl group but has a different core structure.
(3R)-3-[(4-methoxybenzyl)oxy]-5-hexenal: Another compound with a methoxybenzyl group, but with an aldehyde functional group.
Uniqueness: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a methoxybenzyl group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1431968-04-5 |
|---|---|
分子式 |
C12H16ClN3O2 |
分子量 |
269.73 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9;/h3-7H,8,13H2,1-2H3;1H |
InChIキー |
TWUFBNKRQPBBSD-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)





![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)


